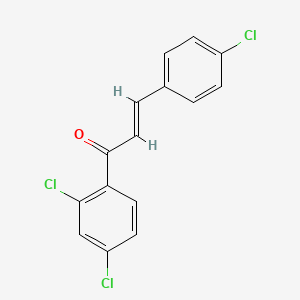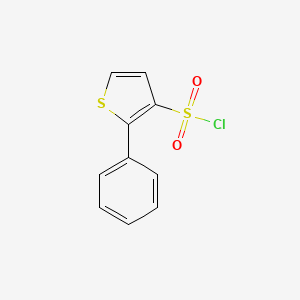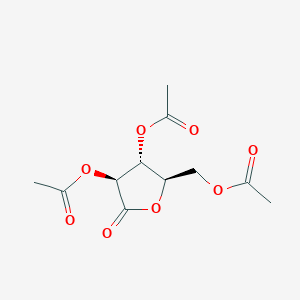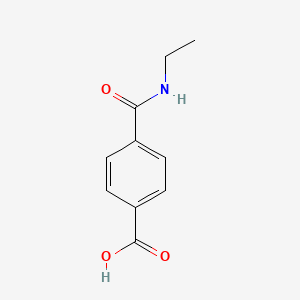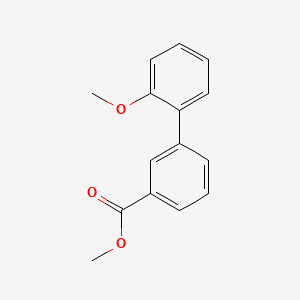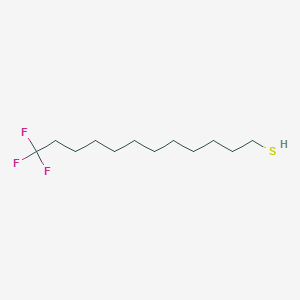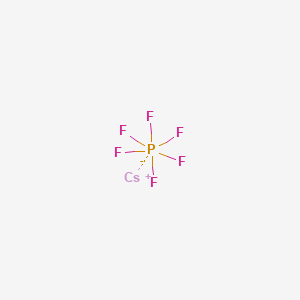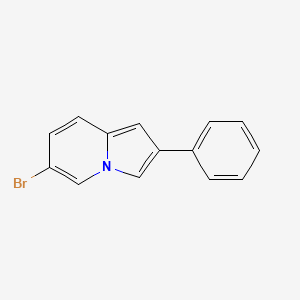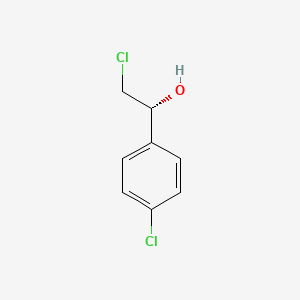
(1R)-2-chloro-1-(4-chlorophenyl)ethanol
Vue d'ensemble
Description
“(1R)-2-chloro-1-(4-chlorophenyl)ethanol”, also known as “®-1-(4-Chlorophenyl)ethanol”, is a chemical compound with the molecular formula C8H9ClO . It has an average mass of 156.609 Da and a monoisotopic mass of 156.034195 Da . It is also known by other names such as “®-4-CHLORO-α-METHYLBENZYL ALCOHOL” and "benzenemethanol, 4-chloro-a-methyl-, (aR)-" .
Synthesis Analysis
While specific synthesis methods for “(1R)-2-chloro-1-(4-chlorophenyl)ethanol” were not found in the search results, related compounds have been synthesized using various methods. For instance, a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .Molecular Structure Analysis
The molecular structure of “(1R)-2-chloro-1-(4-chlorophenyl)ethanol” consists of a benzene ring with a chlorine atom and an ethanol group attached to it . The compound has one defined stereocenter .Physical And Chemical Properties Analysis
“(1R)-2-chloro-1-(4-chlorophenyl)ethanol” has a density of 1.171 g/mL at 25 °C (lit.) . Its boiling point is 119 °C/10 mmHg (lit.) , and its refractive index is n20/D 1.541 (lit.) .Applications De Recherche Scientifique
- (1R)-2-chloro-1-(4-chlorophenyl)ethanol serves as a chiral intermediate in asymmetric synthesis. Researchers use it to create complex molecules with specific stereochemistry. Its unique structure allows for precise control over the formation of enantiomers, making it valuable in drug development and fine chemical synthesis .
- The compound’s chirality and halogen substitution make it interesting for pharmaceutical investigations. Scientists explore its potential as a building block for novel drugs or as a scaffold for designing bioactive compounds. Its presence in drug-like molecules could impact pharmacological properties .
- Researchers study (1R)-2-chloro-1-(4-chlorophenyl)ethanol for its pesticidal properties. It may serve as a precursor or active ingredient in agrochemical formulations. Understanding its mode of action and toxicity is crucial for sustainable pest management .
- The compound’s hydroxyl group and aromatic ring allow for functionalization and incorporation into materials. It could be part of catalysts or ligands in organic transformations. Investigating its reactivity and stability is essential for catalytic applications .
- Chemists explore the compound’s coordination behavior with metal ions. As a chiral ligand, it can influence the stereochemistry of metal complexes. These complexes find applications in catalysis, sensing, and materials science .
- Researchers investigate the biological effects of (1R)-2-chloro-1-(4-chlorophenyl)ethanol . It may interact with cellular receptors, enzymes, or proteins. Understanding its bioactivity and potential therapeutic relevance is an ongoing area of study .
Asymmetric Synthesis Intermediate
Pharmaceutical Research
Agrochemicals and Pesticides
Materials Science and Catalysis
Chiral Ligands and Coordination Chemistry
Biological Studies
Propriétés
IUPAC Name |
(1R)-2-chloro-1-(4-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVSIWSINRIEKZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254776 | |
| Record name | (αR)-4-Chloro-α-(chloromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-chloro-1-(4-chlorophenyl)ethanol | |
CAS RN |
178460-80-5 | |
| Record name | (αR)-4-Chloro-α-(chloromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178460-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-4-Chloro-α-(chloromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B3040169.png)

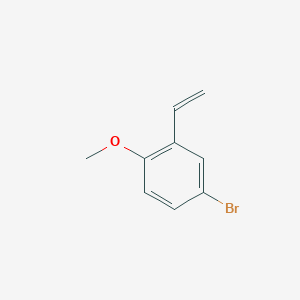
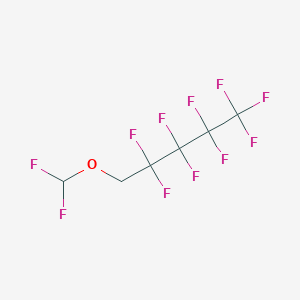
![N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea](/img/structure/B3040174.png)

